molecular formula C9H12FN3 B1214983 1-(3-Fluoropyridin-2-yl)piperazine CAS No. 85386-84-1

1-(3-Fluoropyridin-2-yl)piperazine

Cat. No. B1214983
CAS RN: 85386-84-1
M. Wt: 181.21 g/mol
InChI Key: HPYRNHPSWLCJKD-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)piperazine is a chemical compound that has gained immense importance in the scientific community. It has a molecular formula of C9H12FN3 and a molecular weight of 181.21 g/mol .


Synthesis Analysis

The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine involves a three-step process starting from commercially available piperazine . The final products are obtained in overall yields between 9% and 29% . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluoropyridin-2-yl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The average mass is 181.210 Da and the monoisotopic mass is 181.101532 Da .


Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)piperazine is known to act as a potent and selective α2-adrenergic receptor antagonist . Some derivatives of this substance are used in drugs, including Azaperone (an antipsychotic), Atevirdine (an antiretroviral), Delavirdine (an antiretroviral), and Mirtazapine (an antidepressant) .


Physical And Chemical Properties Analysis

1-(3-Fluoropyridin-2-yl)piperazine has a density of 1.167g/cm3 and a boiling point of 295.9ºC at 760 mmHg . It also has a molecular weight of 181.21 g/mol.

Scientific Research Applications

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

Medicinal Chemistry

Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Pharmacological and Pharmacokinetic Profiles Improvement

The two heteroatoms in piperazine improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines. The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This allows for the creation of functionalized piperazines, expanding their potential applications .

Synthesis of Piperazine Derivatives

There have been recent developments in the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Protein Kinase Inhibition

The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity . This suggests potential applications in the treatment of diseases related to protein kinase activity .

Mechanism of Action

Piperazine, a related compound, is a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of ingestion, rinse mouth and seek medical help .

Future Directions

Fluorinated cinnamylpiperazines, which include 1-(3-Fluoropyridin-2-yl)piperazine, have been synthesized and evaluated as potential monoamine oxidase B (MAO-B) ligands . Although they do not possess sufficient MAO-B binding affinity to be eligible as positron emission tomography (PET) agents, the insights gained from these studies will certainly pave the way for further development of MAO-B ligands .

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYRNHPSWLCJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234552
Record name 1-(3-Fluoro-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-2-yl)piperazine

CAS RN

85386-84-1
Record name 1-(3-Fluoro-2-pyridinyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Fluoro-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluoropyridin-2-yl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product of Example 28A (3.3 g, 0.025 mol) in n-butanol (150 mL) at 23° C. was treated with piperazine (21.5 g, 0.25 mol) and then reflux for 3 days. The reaction mixture was allowed to cool to 23° C. and concentrated under reduced pressure. The residue was slurried with water and ethyl acetate. The ethyl acetate solution was separarted, dried over Na2SO4, filtered, and the filtrate concentrated under reduced pressure to afford 3.3 g (73% yield) of the title compound. 1H NMR (500 MHz, DMSO-d6) δ 2.80 (m, 4H), 3.38 (m, 4H), 6.84 (m, 1H), 7.47 (m, 1H), 7.98 (m, 1H); MS (ESI) m/e 182 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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